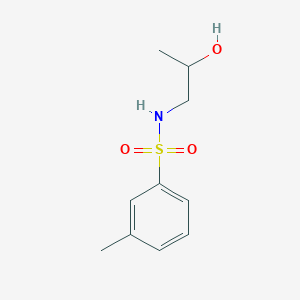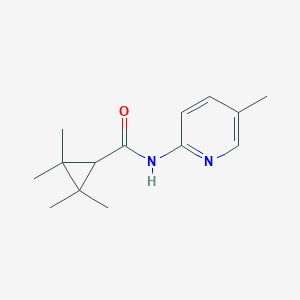![molecular formula C16H14F3NO3 B263538 2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B263538.png)
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as TFP or TFPAA and is used as a pharmacological tool to study the function of various proteins in cells. It is a potent inhibitor of protein-protein interactions and has been found to have potential therapeutic applications in various diseases.
Wirkmechanismus
TFPAA inhibits protein-protein interactions by binding to the hydrophobic pockets of proteins. It disrupts the formation of protein complexes and prevents the activation of downstream signaling pathways. TFPAA has been found to be a selective inhibitor of MDM2 and MDMX, which are negative regulators of the tumor suppressor protein p53. By inhibiting MDM2 and MDMX, TFPAA can activate the p53 pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
TFPAA has been found to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the p53 pathway. TFPAA has also been found to inhibit the growth and proliferation of cancer cells. In addition, TFPAA has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
TFPAA has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions and has high selectivity for specific proteins. It has been extensively studied and has a well-established mechanism of action. TFPAA is also commercially available and can be easily synthesized in the lab.
However, TFPAA also has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents such as DMSO or ethanol. TFPAA can also be toxic to cells at high concentrations, and its effects on normal cells are not well understood.
Zukünftige Richtungen
TFPAA has the potential for further research in several areas. It can be used to study the function of other proteins involved in cancer development and progression. TFPAA can also be used in combination with other drugs to enhance their therapeutic effects. Further research is needed to understand the effects of TFPAA on normal cells and to optimize its dosage and delivery methods. TFPAA can also be modified to improve its solubility and reduce its toxicity.
Synthesemethoden
The synthesis of TFPAA involves the reaction of 4-(trifluoromethoxy)aniline with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields TFPAA as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
TFPAA has been widely used as a pharmacological tool to study the function of various proteins in cells. It is a potent inhibitor of protein-protein interactions and has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. TFPAA has been used to study the function of proteins such as MDM2, MDMX, p53, and Bcl-2, which are involved in cancer development and progression.
Eigenschaften
Produktname |
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide |
|---|---|
Molekularformel |
C16H14F3NO3 |
Molekulargewicht |
325.28 g/mol |
IUPAC-Name |
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide |
InChI |
InChI=1S/C16H14F3NO3/c1-11(22-13-5-3-2-4-6-13)15(21)20-12-7-9-14(10-8-12)23-16(17,18)19/h2-11H,1H3,(H,20,21) |
InChI-Schlüssel |
BOMSQFAAAZIQHP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)OC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)

![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)


![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)


![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)


